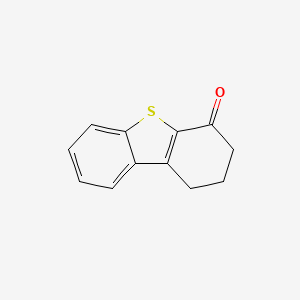

2,3-dihydro-1H-dibenzothiophen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-dibenzothiophen-4-one, or DBT-4-one, is a heterocyclic organic compound with a wide range of applications in scientific research and industrial processes. It is an aromatic compound with a sulfur-containing ring structure, and it is a member of the dibenzothiophene family of compounds. DBT-4-one is an important building block for many organic syntheses and has been used in the synthesis of a variety of organic compounds. It has also been investigated for its potential biological activity, as well as its ability to act as a catalyst in certain chemical reactions.

Scientific Research Applications

Hydrodesulfurization Studies

One major application of dibenzothiophene derivatives, such as 2,3-dihydro-1H-dibenzothiophen-4-one, is in hydrodesulfurization (HDS) processes. These compounds are studied for their reactivity and transformation mechanisms under HDS conditions, which is crucial for refining petroleum and reducing sulfur emissions. Research conducted by Meille et al. (1997) on alkyldibenzothiophenes over a NiMo/Al2O3 catalyst at high temperatures and hydrogen pressures provides insights into the kinetics and mechanisms of their transformation during HDS, offering valuable information for improving the efficiency of this process (Meille et al., 1997).

Conductance in Molecular Junctions

The structural properties of dibenzothiophene derivatives also play a significant role in the conductance of molecular junctions. Park et al. (2009) demonstrated how the orientation of bonds in conjugated molecules like dibenzothiophenes affects electron transport through these molecular junctions, shedding light on the molecular design principles for enhancing conductivity in electronic devices (Park et al., 2009).

Synthesis and Characterization of Novel Compounds

Dibenzothiophene derivatives are key intermediates in synthesizing complex molecules with potential applications in material science and pharmaceuticals. For instance, the work by Ou et al. (2017) on binuclear ruthenium complexes with dibenzothiophene analogs as bridge ligands highlights the synthesis, characterization, and electronic properties of these complexes, which could have implications for electronic and photonic devices (Ou et al., 2017).

Environmental and Catalytic Applications

Additionally, dibenzothiophene derivatives are studied for their role in environmental catalysis, such as in oxidative desulfurization processes. Lü et al. (2007) investigated the oxidation of dibenzothiophene using a polyoxometalate catalyst in an emulsion system, pointing towards environmentally friendly approaches for sulfur removal from fuels (Lü et al., 2007).

Photophysical and Electrochemical Properties

Research also extends to the photophysical and electrochemical properties of dibenzothiophene-based compounds, which are critical for their applications in optoelectronics and as functional materials. For example, the study by Mikroyannidis et al. (2004) on the synthesis and optical properties of poly(p-phenylenevinylene)s bearing dibenzothiophene moieties along the main chain explores their potential use in light-emitting diodes and photovoltaic devices (Mikroyannidis et al., 2004).

properties

IUPAC Name |

2,3-dihydro-1H-dibenzothiophen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7H,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMESSBVCMGBSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)SC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)

![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)

![N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)